M1 Subtype Binding Selectivity: Pirenzepine Versus Atropine Across Cloned Human Muscarinic Receptors
Pirenzepine demonstrates a pronounced M1-preferring binding profile across cloned human muscarinic receptor subtypes, in contrast to the non-selective antagonist atropine. Pirenzepine binds M1 receptors with a Ki of 11.48 nM and exhibits 52-fold selectivity over M2 (Ki = 602.56 nM), 13-fold over M3 (Ki = 151.36 nM), and 17-fold over M4 (Ki = 199.53 nM) . Atropine, by comparison, shows aflat subtype binding with -Log(KD) values of 9.29 at M1, 9.00 at M2, 9.28 at M3, 9.66 at M4, and 9.43 at M5 in transfected murine fibroblasts, corresponding to sub-nanomolar affinities across all five subtypes and a selectivity window of less than 5-fold . This difference means pirenzepine can pharmacologically isolate M1-mediated responses at concentrations that spare M2–M5 receptors, whereas atropine cannot discriminate among subtypes at any therapeutically relevant concentration.
| Evidence Dimension | M1 vs. M2 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | M1 Ki = 11.48 nM; M2 Ki = 602.56 nM; M1/M2 selectivity ratio ≈ 52-fold |
| Comparator Or Baseline | Atropine: -Log(KD) M1 = 9.29 (≈0.51 nM); M2 = 9.00 (≈1.0 nM); M1/M2 ratio ≈ 2-fold |
| Quantified Difference | Pirenzepine provides approximately 26-fold greater M1-over-M2 discrimination than atropine (52-fold vs. 2-fold) |
| Conditions | Pirenzepine: [3H]NMS competition binding at human cloned receptors; Atropine: [3H]NMS binding in transfected murine fibroblasts |
Why This Matters
For experiments requiring selective blockade of M1-mediated signaling (e.g., cognitive function, gastric acid regulation, myopia mechanisms), pirenzepine's 52-fold M1/M2 window enables M1-specific pharmacology that atropine cannot deliver.
- [1] American College of Neuropsychopharmacology (ACNP). Table 2: Dissociation constants of subtype selective muscarinic antagonists in transfected murine fibroblasts. View Source
